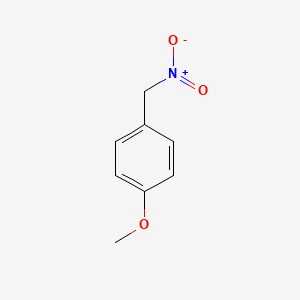
Benzene, 1-methoxy-4-(nitromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-(nitromethyl)- is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzene, where a methoxy group (-OCH3) and a nitromethyl group (-CH2NO2) are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(nitromethyl)- typically involves the nitration of 1-methoxy-4-methylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
Friedel-Crafts Alkylation: Introduction of the methoxy group to the benzene ring.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid and sulfuric acid.
Purification: The final product is purified through recrystallization or distillation to obtain high purity Benzene, 1-methoxy-4-(nitromethyl)-.
Types of Reactions:
Oxidation: The nitromethyl group can undergo oxidation to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-methoxy-4-(nitromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-(nitromethyl)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and binding affinity to different substrates. The pathways involved may include electron transfer processes and nucleophilic or electrophilic interactions.
Comparison with Similar Compounds
- Benzene, 1-methoxy-4-nitro-
- Benzene, 1-methoxy-4-methyl-
- Benzene, 1-methoxy-4-(methylthio)-
Comparison:
- Benzene, 1-methoxy-4-nitro- has a nitro group directly attached to the benzene ring, making it more reactive in electrophilic substitution reactions.
- Benzene, 1-methoxy-4-methyl- has a methyl group instead of a nitromethyl group, resulting in different chemical reactivity and applications.
- Benzene, 1-methoxy-4-(methylthio)- contains a methylthio group, which imparts distinct chemical properties compared to the nitromethyl group.
Properties
CAS No. |
29559-26-0 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1-methoxy-4-(nitromethyl)benzene |
InChI |
InChI=1S/C8H9NO3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 |
InChI Key |
UJCOXURVZQOGFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















